molecular formula C13H22BrNO3 B13570538 Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13570538
M. Wt: 320.22 g/mol
InChI Key: ZIJCVCKVXHYUPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.22 g/mol It is a piperidine derivative that features a tert-butyl ester group and a brominated oxopropyl side chain

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominated oxopropyl compounds under specific conditions. One common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with 3-bromo-2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated oxopropyl side chain can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function . The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a brominated oxopropyl group and a tert-butyl ester group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H22BrNO3

Molecular Weight

320.22 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3

InChI Key

ZIJCVCKVXHYUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr

Origin of Product

United States

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